Ethyl 3-fluoro-6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 6-position on the picolinic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid or its derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group is introduced at the 6-position using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Esterification: The final step involves esterification of the picolinic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Scientific Research Applications
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential antiviral, anti-inflammatory, and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate can be compared with other fluorinated picolinates and trifluoromethylated compounds:
Ethyl 3-chloro-6-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Ethyl 3-fluoro-6-(methyl)picolinate: Contains a methyl group instead of trifluoromethyl, resulting in altered chemical properties and uses.
Ethyl 3-fluoro-6-(difluoromethyl)picolinate: Features a difluoromethyl group, providing a balance between the properties of methyl and trifluoromethyl derivatives.
The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRITTFQJOWLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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